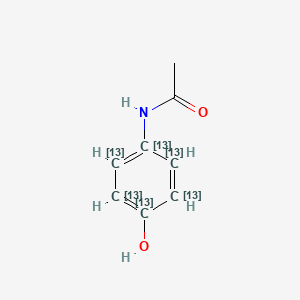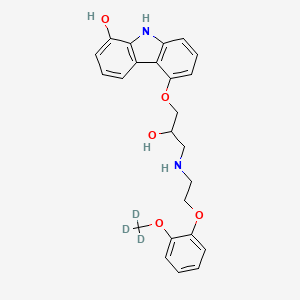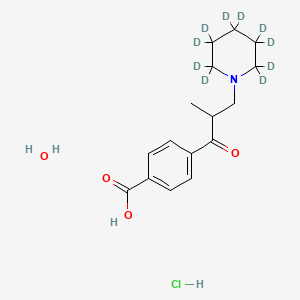
Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate) is a deuterium-labeled compound, which is a metabolite of Tolperisone. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The compound is known for its role in metabolic research and as a chemical reference for identification and quantification.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate) involves the incorporation of deuterium into the Tolperisone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents .
Industrial Production Methods
Industrial production of Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict process parameter control and quality assurance to meet the needs of various research and industrial applications .
化学反应分析
Types of Reactions
Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur, where functional groups in the molecule are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
科学研究应用
Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate) has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics and imaging.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial processes
作用机制
The precise mechanism of action of Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate) is not fully understood. it is known to block sodium and calcium channels, which affects the nervous system. The compound has a high affinity for nervous system tissues, particularly the brain stem, spinal cord, and peripheral nerves . This action helps in relieving muscle spasticity and other related conditions .
相似化合物的比较
Similar Compounds
Some compounds similar to Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate) include:
Tolperisone: The parent compound, used as a muscle relaxant.
Tolperisone hydrochloride: Another derivative of Tolperisone with similar applications.
Other deuterium-labeled analogs: Various deuterium-labeled compounds used in metabolic research.
Uniqueness
Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium allows for more precise tracking and analysis of metabolic pathways, making it a valuable tool in scientific studies.
属性
分子式 |
C16H24ClNO4 |
|---|---|
分子量 |
339.88 g/mol |
IUPAC 名称 |
4-[3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methylpropanoyl]benzoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C16H21NO3.ClH.H2O/c1-12(11-17-9-3-2-4-10-17)15(18)13-5-7-14(8-6-13)16(19)20;;/h5-8,12H,2-4,9-11H2,1H3,(H,19,20);1H;1H2/i2D2,3D2,4D2,9D2,10D2;; |
InChI 键 |
RBEFTRIOBIYJOF-GHAGIRIOSA-N |
手性 SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(C)C(=O)C2=CC=C(C=C2)C(=O)O)([2H])[2H])([2H])[2H])[2H].O.Cl |
规范 SMILES |
CC(CN1CCCCC1)C(=O)C2=CC=C(C=C2)C(=O)O.O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


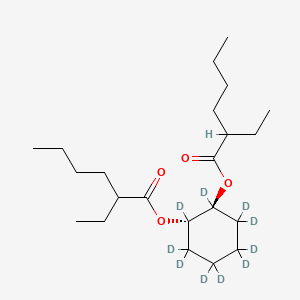
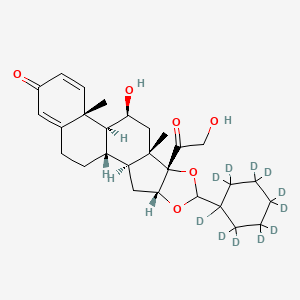

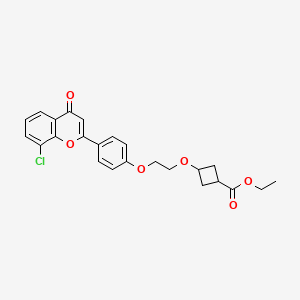
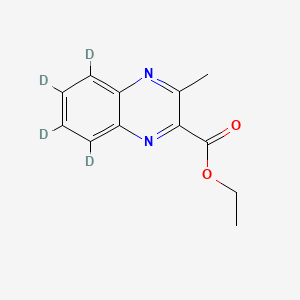
![[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate](/img/structure/B15144495.png)
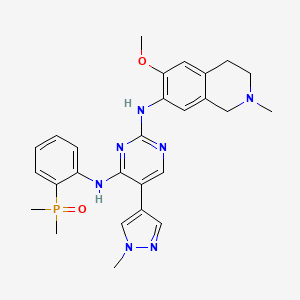
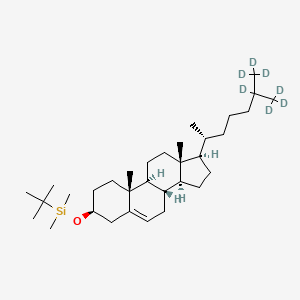
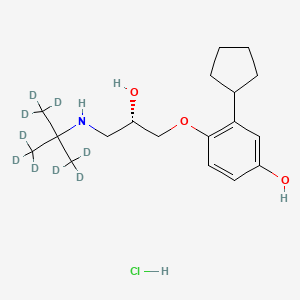
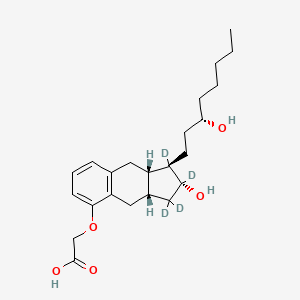
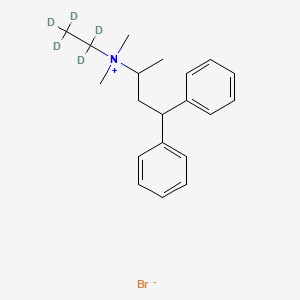
![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv.](/img/structure/B15144536.png)
